molecular formula C19H16FN5O4S B6489162 N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 899961-98-9

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide

Numéro de catalogue: B6489162
Numéro CAS: 899961-98-9
Poids moléculaire: 429.4 g/mol
Clé InChI: OTZCBTKMEHNBBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and an ethanediamide linker bound to a pyridin-4-ylmethyl moiety. The 4-fluorophenyl group enhances metabolic stability, while the pyridine moiety may improve solubility and target binding via hydrogen bonding .

Propriétés

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O4S/c20-13-1-3-14(4-2-13)25-17(15-10-30(28,29)11-16(15)24-25)23-19(27)18(26)22-9-12-5-7-21-8-6-12/h1-8H,9-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZCBTKMEHNBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thieno[3,4-c]pyrazole class and features a unique structure that may impart various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H16F2N4O4SC_{20}H_{16}F_{2}N_{4}O_{4}S with a molecular weight of 446.4 g/mol. Its structure includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of fluorine and pyridine groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H16F2N4O4SC_{20}H_{16}F_{2}N_{4}O_{4}S
Molecular Weight446.4 g/mol
CAS Number899733-61-0

Anticancer Activity

Research indicates that compounds similar to N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide exhibit significant anticancer properties. For instance, thieno[3,4-c]pyrazoles have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .

The mechanism by which this compound exerts its effects is believed to involve:

  • Inhibition of Cell Proliferation : Studies show that thieno[3,4-c]pyrazoles inhibit proliferation in cancer cell lines by disrupting mitotic processes.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell survival and proliferation .

Anti-inflammatory Properties

There is growing evidence that thieno[3,4-c]pyrazole derivatives possess anti-inflammatory activity. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This activity makes them potential candidates for treating inflammatory diseases.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of thieno[3,4-c]pyrazoles and evaluated their biological activities. Among these derivatives, some exhibited IC50 values as low as 0.03 mM against specific cancer cell lines .
  • PPARγ Agonism : Another study highlighted the potential of related compounds as PPARγ partial agonists, which are important in metabolic disorders like type II diabetes .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Ethanediamide Derivatives

The closest structural analog is N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N′-(3-methoxypropyl)ethanediamide (ChemSpider ID: 899961-80-9). Key differences include:

  • Ethanediamide Substituent : The target compound’s pyridin-4-ylmethyl group vs. the analog’s 3-methoxypropyl group.
  • Impact : The pyridine moiety enhances π-π stacking interactions with aromatic enzyme pockets, while the methoxypropyl group may increase lipophilicity, affecting membrane permeability .

Fluorophenyl-Containing Bioactive Compounds

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, EP 4 374 877 A2):

  • Structural Divergence : Replaces ethanediamide with a sulfonamide group and incorporates a chromen-4-one system.
  • Functional Impact : The sulfonamide group confers acidity (pKa ~10), enhancing solubility in basic environments. Melting point (175–178°C) and mass (589.1 Da) suggest higher thermal stability and molecular weight compared to the target compound .

Analytical and Spectroscopic Comparisons

NMR Profiling

NMR studies of structurally related compounds (e.g., rapamycin analogs) reveal that substituents at positions analogous to the pyridin-4-ylmethyl group in the target compound cause distinct chemical shift changes in regions corresponding to protons near the sulfone and fluorophenyl groups (δ 7.2–8.1 ppm). For example, in compound 1 (), shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent electronic effects, suggesting similar trends apply to the target compound’s pyridine moiety .

Crystallographic and Computational Analysis

While crystallographic data for the target compound are unavailable, SHELX software () has been widely used to refine analogous sulfone-containing heterocycles. The program’s robustness in handling high-resolution data suggests its applicability for future structural studies of this compound .

Data Table: Comparative Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Notable Properties
Target Compound C₂₀H₁₇FN₄O₃S 428.44 (calculated) Pyridin-4-ylmethyl, 4-FPh High predicted solubility (pyridine)
N-[2-(4-Fluorophenyl)-5,5-dioxido-...-3-methoxypropyl)ethanediamide C₁₈H₂₂FN₃O₄S 419.45 3-Methoxypropyl, 4-FPh Increased lipophilicity (LogP ~2.1)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₉H₂₂F₂N₆O₄S 588.58 Sulfonamide, chromen-4-one MP 175–178°C; Mass: 589.1 [M+H]⁺

Research Findings and Implications

  • Bioactivity Trends : Fluorophenyl groups enhance target affinity across analogs (e.g., kinase inhibition IC₅₀ values <100 nM in sulfonamide derivatives) . The target compound’s pyridine group may further optimize binding.
  • Synthetic Feasibility: Marine actinomycete-derived LC/MS screening () could identify biosynthetic pathways for scalable production .
  • Future Directions : Comparative NMR and docking studies are needed to validate the pyridine moiety’s role in bioactivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.